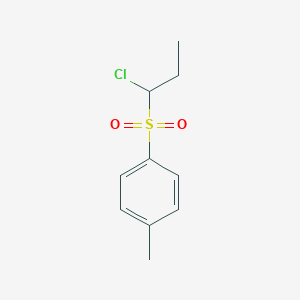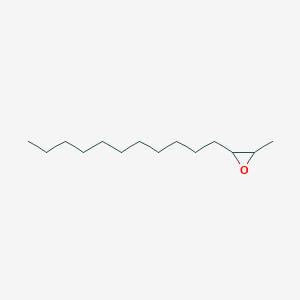
2-Methyl-3-undecyloxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-undecyloxirane is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its unique structure, which includes a methyl group and an undecyl chain attached to the oxirane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-undecyloxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions, often at room temperature, and yields the desired epoxide with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable processes. One such method is the chlorohydrin process, where an alkene is first converted to a chlorohydrin using chlorine and water, followed by treatment with a base to form the epoxide. This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
2-Methyl-3-undecyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring, resulting in the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
2-Methyl-3-undecyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-3-undecyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological applications, where the compound can interact with different molecular targets and pathways.
類似化合物との比較
Similar Compounds
1,2-Epoxybutane: A smaller epoxide with similar reactivity but different physical properties.
Styrene oxide: An aromatic epoxide with distinct chemical behavior due to the presence of the phenyl group.
Epichlorohydrin: A chlorinated epoxide used in the production of epoxy resins.
Uniqueness
2-Methyl-3-undecyloxirane is unique due to its long undecyl chain, which imparts different physical and chemical properties compared to smaller or more substituted epoxides
特性
CAS番号 |
106240-41-9 |
|---|---|
分子式 |
C14H28O |
分子量 |
212.37 g/mol |
IUPAC名 |
2-methyl-3-undecyloxirane |
InChI |
InChI=1S/C14H28O/c1-3-4-5-6-7-8-9-10-11-12-14-13(2)15-14/h13-14H,3-12H2,1-2H3 |
InChIキー |
OLRPHLLUOFSPRP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC1C(O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


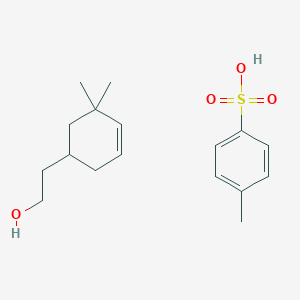
![2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14321785.png)
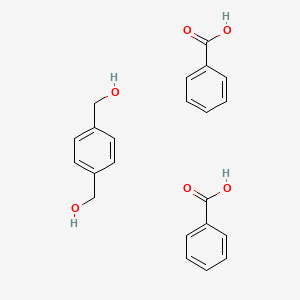
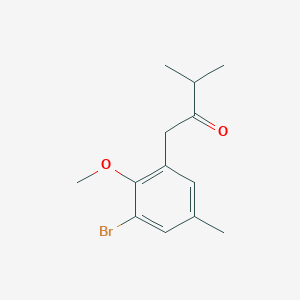
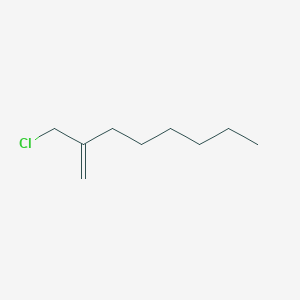
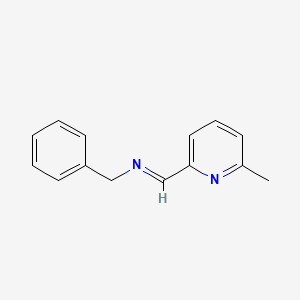
![1-[(1-Phenylsilolan-1-yl)methyl]piperidine](/img/structure/B14321807.png)
![2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol](/img/structure/B14321819.png)
![Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14321821.png)
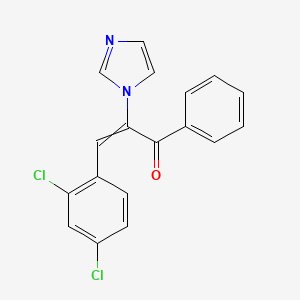
![1-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethyl}-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14321833.png)
![2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine](/img/structure/B14321840.png)
